N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride
Description
N-[[2-(Difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine; hydrochloride is a synthetic small molecule characterized by two pyrazole rings. The first pyrazole bears a difluoromethyl (-CF₂H) substituent at the 2-position, while the second pyrazole is substituted with a methyl (-CH₃) group at the 1-position. These rings are connected via a methylene bridge (-CH₂-), forming a secondary amine structure, which is stabilized as a hydrochloride salt to enhance aqueous solubility and bioavailability.
Properties
Molecular Formula |
C9H12ClF2N5 |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11F2N5.ClH/c1-15-5-3-8(14-15)12-6-7-2-4-13-16(7)9(10)11;/h2-5,9H,6H2,1H3,(H,12,14);1H |
InChI Key |
WLUOXARUKMLILD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the formation of the pyrazole rings followed by the introduction of the difluoromethyl group. One common method is the reaction of a suitable pyrazole precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the difluoromethylation step .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may inhibit key enzymes involved in inflammatory pathways or disrupt the function of microbial cell membranes, leading to its biological effects .
Comparison with Similar Compounds
Pexidartinib Hydrochloride (Turalio®)
- Structure : Contains a pyrrolo[2,3-b]pyridine core linked to a trifluoromethylpyridine moiety.
- Application: FDA-approved for symptomatic tenosynovial giant cell tumor (TGCT) .
- Key Differences :
- Pexidartinib incorporates a trifluoromethyl (-CF₃) group, which enhances metabolic stability and lipophilicity compared to the difluoromethyl (-CF₂H) group in the target compound.
- The hydrochloride salt in both compounds improves solubility, but Pexidartinib’s pyrrolopyridine system enables distinct kinase inhibition (e.g., CSF1R), unlike the pyrazole-centric target compound .
Pyraclostrobin
- Structure : Features a pyrazole ring substituted with a chlorophenyl group and a methoxycarbamate side chain.
- Application : Agricultural fungicide .
- Key Differences :
- The chlorophenyl group in Pyraclostrobin enhances lipophilicity for plant tissue penetration, whereas the target compound’s difluoromethyl group balances solubility and systemic distribution.
- Pyraclostrobin’s carbamate functional group confers a distinct mode of action (mitochondrial respiration inhibition), unlike the amine-based target compound .
SR48692 (Neurotensin Receptor Antagonist)
- Structure: Pyrazole core linked to a quinolinyl group and dimethoxyphenyl substituents.
- Application : Neurotensin receptor antagonist for neurological research .
- Key Differences: SR48692’s bulky quinolinyl and dimethoxyphenyl groups facilitate receptor binding via π-π interactions, whereas the target compound’s compact pyrazole system may favor alternative binding pockets.
Enamine Ltd. Oxazole-Thiazole Derivative
- Structure : Combines oxazole and thiazole rings with a difluoromethyl group.
- Application : Research chemical (building block) .
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the key synthetic methodologies for preparing N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride?
The synthesis typically involves:
- Step 1 : Alkylation of 1-methylpyrazol-3-amine with a halogenated precursor (e.g., 2-(difluoromethyl)pyrazol-3-ylmethyl chloride) under basic conditions (e.g., K₂CO₃ in THF) to form the tertiary amine backbone .
- Step 2 : Salt formation via reaction with hydrochloric acid to yield the hydrochloride form, enhancing solubility and crystallinity .
Critical parameters : Reaction temperature (35–60°C), solvent choice (e.g., DMSO for polar intermediates), and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- ¹H/¹³C NMR : Assign peaks for the difluoromethyl group (δ ~5.5–6.5 ppm for ¹H; δ ~110–120 ppm for ¹³C) and pyrazole ring protons (δ ~7.0–8.5 ppm) .
- HRMS : Confirm molecular weight (e.g., C₁₀H₁₄ClF₂N₅) with precision <5 ppm error .
- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Hydrochloride salt improves aqueous solubility (~50–100 mg/mL in water at 25°C); DMSO or ethanol is recommended for stock solutions .
- Stability : Degrades at >80°C; store at –20°C under inert atmosphere. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for purity retention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ varying by 10x) may arise from assay conditions (pH, ionic strength) or impurities. Validate via:
- Control Experiments : Use known inhibitors (e.g., staurosporine) to benchmark assay reliability .
Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?
- Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 4U5J) to model interactions with the pyrazole and difluoromethyl moieties .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds between the amine group and kinase ATP-binding pockets .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinity differences across structural analogs .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Variable Substituents : Synthesize analogs with:
- Assay Panel : Test against off-target kinases (e.g., EGFR, JAK2) to quantify selectivity ratios .
- Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity .
Q. What experimental protocols mitigate challenges in scaling up synthesis while maintaining yield?
- Flow Chemistry : Implement continuous flow reactors for alkylation steps to enhance reproducibility and reduce reaction time (e.g., 2 h vs. 24 h batch) .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Crystallization Optimization : Screen solvents (e.g., acetone/water mixtures) to improve hydrochloride salt crystal size and filterability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
